

Chemical structure of Benzenepropanoic acid, 2-methoxy-

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Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)propanoic acid

Cat. No.: B180961

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An In-depth Technical Guide to Benzenepropanoic Acid, 2-methoxy-

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Benzenepropanoic acid, 2-methoxy-, also known as 2-Methoxyhydrocinnamic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

Benzenepropanoic acid, 2-methoxy- is a monosubstituted derivative of benzenepropanoic acid. The introduction of a methoxy group at the ortho-position of the phenyl ring influences its electronic properties and steric hindrance, which can, in turn, affect its reactivity and biological activity.

Structure:

Identifiers:

Identifier	Value
IUPAC Name	3-(2-methoxyphenyl)propanoic acid
Molecular Formula	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.20 g/mol
CAS Number	2994-56-1
Canonical SMILES	<chem>COC1=CC=CC=C1CCC(=O)O</chem>
InChI Key	LBOZJJRNMGXSQ-UHFFFAOYSA-N

Physicochemical Properties

Quantitative data for Benzenepropanoic acid, 2-methoxy- is not widely published. The following table includes data for closely related isomers to provide a comparative reference.

Property	3-(2,4-dimethoxyphenyl)propanoic acid	3-(3-methoxyphenyl)propanoic acid	3-(4-methoxyphenyl)propanoic acid methyl ester
Molecular Formula	C ₁₁ H ₁₄ O ₄	C ₁₀ H ₁₂ O ₃	C ₁₁ H ₁₄ O ₃
Molecular Weight	210.23 g/mol	180.2 g/mol [1]	194.23 g/mol [2]
Melting Point	100-104 °C[3]	-	-
Boiling Point	351.9 °C at 760 mmHg[3]	-	-
Density	1.159 g/cm ³ [3]	-	-
Flash Point	135.6 °C[3]	-	-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Benzenepropanoic acid, 2-methoxy-. Representative data from related isomers are presented

below.

Spectroscopy	Data for Related Isomers
^{13}C NMR	For Benzenepropanoic acid, 2,3-dimethoxy-, methyl ester: Chemical shifts can be computationally predicted and viewed on spectral databases.[4]
Mass Spec (GC-MS)	For Benzenepropanoic acid, 2,5-dimethoxy-: Key fragments observed at m/z 210, 151, 121, 111.[5] For 3-(2-Methoxyphenyl)propanoic acid, TMS derivative: Data is available in the NIST WebBook.[6][7]
IR	For 4-methoxyacetanilide (a related precursor): Key peaks at 3241 cm^{-1} (N-H), 1646 cm^{-1} (C=O), 1245 cm^{-1} (C-O aryl). This provides an indication of the types of bonds present.

Synthesis and Experimental Protocols

The synthesis of Benzenepropanoic acid, 2-methoxy- can be achieved through various synthetic routes. A common approach is the Knoevenagel condensation of 2-methoxybenzaldehyde with malonic acid or its esters, followed by reduction and decarboxylation. Below is a generalized experimental protocol for such a synthesis.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol outlines a two-step process: (1) Knoevenagel condensation to form 2-methoxycinnamic acid, and (2) subsequent reduction to the target compound.

Step 1: Synthesis of 3-(2-methoxyphenyl)acrylic acid

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxybenzaldehyde (1 eq.) and malonic acid (1.2 eq.) in pyridine (3-4 volumes).

- **Catalyst Addition:** Add piperidine (0.1 eq.) as a catalyst to the mixture.
- **Reaction:** Heat the mixture to reflux (approx. 90-100 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Pour the mixture into an excess of cold, dilute hydrochloric acid (e.g., 10% HCl).
- **Isolation:** The product, 3-(2-methoxyphenyl)acrylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction to **3-(2-methoxyphenyl)propanoic acid**

- **Reaction Setup:** In a suitable hydrogenation vessel, dissolve the crude 3-(2-methoxyphenyl)acrylic acid from Step 1 in a solvent such as ethanol or ethyl acetate.
- **Catalyst Addition:** Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt. %).
- **Hydrogenation:** Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
- **Filtration:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- **Purification:** Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure Benzenepropanoic acid, 2-methoxy-.

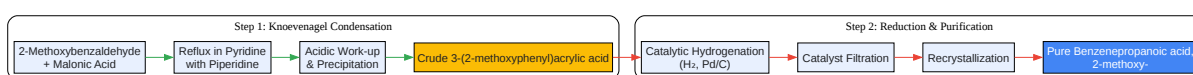
Characterization Protocol

- **Melting Point:** Determine the melting point of the purified product using a capillary melting point apparatus. A sharp melting point range indicates high purity.
- **NMR Spectroscopy:** Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
- **Mass Spectrometry:** Obtain a mass spectrum (e.g., via ESI-MS or GC-MS) to confirm the molecular weight of the compound.

- Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

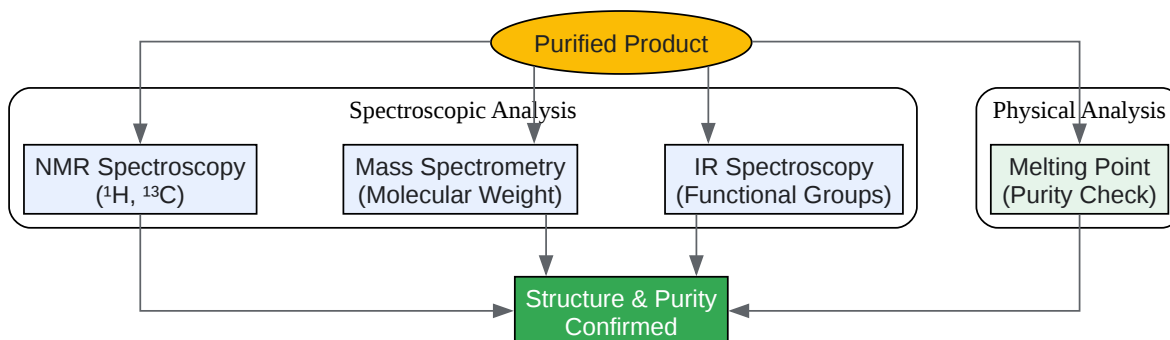
Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.



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Caption: Generalized workflow for the synthesis of Benzenepropanoic acid, 2-methoxy-.



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Caption: Standard workflow for the analytical characterization of the final product.

Applications in Research and Drug Development

Derivatives of benzenepropanoic acid are common structural motifs in medicinal chemistry and materials science. While specific applications for the 2-methoxy isomer are not extensively documented, it serves as a valuable intermediate and building block in organic synthesis. Its structure makes it a candidate for developing:

- **Pharmaceutical Intermediates:** It can be used in the synthesis of more complex molecules with potential biological activity. Related compounds are used to synthesize anti-inflammatory and analgesic drugs.[8]
- **Molecular Probes:** The methoxy group can be a site for further functionalization or labeling.
- **Ligands for Catalysis:** Chiral versions of such carboxylic acids can be used in asymmetric synthesis.[9]

Safety and Handling

Hazard information for Benzenepropanoic acid, 2-methoxy- is not readily available. However, data for the closely related Benzenepropanoic acid, 2,5-dimethoxy- indicates the following GHS classifications, which should be considered as a precautionary measure[5]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, and working in a well-ventilated fume hood.

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